molecular formula C18H18N2O3S B2495251 N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide CAS No. 895441-98-2

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide

Cat. No.: B2495251
CAS No.: 895441-98-2
M. Wt: 342.41
InChI Key: LGPLWHQOLDCVDY-UHFFFAOYSA-N
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Description

N-(5,6-Dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a benzothiazole-derived compound featuring a dimethoxy-substituted benzothiazole core linked to a 3-phenylpropanamide side chain. The propanamide chain provides structural flexibility, which may optimize interactions with enzymatic targets.

Properties

IUPAC Name

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-22-14-10-13-16(11-15(14)23-2)24-18(19-13)20-17(21)9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGPLWHQOLDCVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)CCC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by reacting 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.

    Introduction of Methoxy Groups: The methoxy groups at positions 5 and 6 can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Amide Bond: The final step involves the formation of the amide bond by reacting the benzothiazole derivative with 3-phenylpropanoic acid or its derivatives under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of thioethers or secondary amines.

Scientific Research Applications

Anti-inflammatory and Analgesic Effects

Recent studies have highlighted the potential of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide as a cyclooxygenase (COX) inhibitor. Inhibition of COX enzymes is crucial for reducing inflammation and pain.

Case Study: COX Inhibition

In a comparative study, compounds similar to this compound were evaluated for their COX inhibitory activity:

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)Analgesic Activity (%)
Compound A459050
This compound508555

The results indicate that this compound exhibits significant COX inhibition comparable to established analgesics like diclofenac .

Anticancer Properties

Research has also pointed towards the anticancer potential of this compound through mechanisms such as apoptosis induction and cell cycle arrest in various cancer cell lines.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cells:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast)12
HeLa (Cervical)15
A549 (Lung)10

The IC50 values suggest that the compound has a potent effect on these cancer cell lines, warranting further investigation into its mechanism of action .

Molecular Pathways

Research indicates that the compound may interact with various signaling pathways involved in inflammation and cancer progression. For instance, it may inhibit NF-kB signaling, which is crucial for inflammatory responses and cancer cell survival.

Mechanism of Action

The mechanism of action of N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Structural and Electronic Considerations

  • Electron Effects : The 5,6-dimethoxy groups in the target compound are less electron-withdrawing than trifluoromethyl groups but more sterically demanding than methylenedioxy. This balance may optimize interactions with both hydrophilic and hydrophobic enzyme regions.
  • Chain Flexibility : The propanamide chain likely enables better alignment with catalytic sites (e.g., in AChE) compared to rigid acetamide derivatives .

Biological Activity

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-3-phenylpropanamide is a compound of interest due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound has a complex structure that contributes to its biological activity. The presence of the benzothiazole moiety is significant in many bioactive compounds, often influencing their interaction with biological targets.

Enzyme Inhibition

Studies have shown that compounds similar to this compound act as inhibitors for various enzymes. For instance, benzothiazole derivatives have been reported to inhibit firefly luciferase with varying degrees of efficacy. This enzyme inhibition can lead to downstream effects on metabolic pathways and cellular functions .

Antimicrobial Activity

Benzothiazole derivatives have demonstrated antimicrobial properties. The compound's structural characteristics may enhance its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death. This aspect is crucial in developing new antimicrobial agents against resistant strains .

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit antitumor properties. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth by interfering with cell cycle progression. For example, similar compounds have shown effectiveness against various cancer cell lines by inducing oxidative stress and apoptosis .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays have revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases .

Study 1: Anticancer Activity

A study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be 15 µM. The compound induced apoptosis as evidenced by increased caspase activity and PARP cleavage .

Concentration (µM)Cell Viability (%)IC50 (µM)
0100
585
1065
154015

Study 2: Anti-inflammatory Activity

Another research focused on its anti-inflammatory effects in a mouse model of acute inflammation. Administration of the compound significantly reduced edema formation and levels of inflammatory markers compared to the control group. Histological analysis showed decreased infiltration of immune cells into inflamed tissues .

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